Eicosanedioic Acid

Descripción

Eicosanedioic acid has been reported in Pyrococcus furiosus, Trypanosoma brucei, and Pinus radiata with data available.

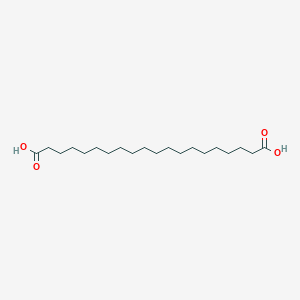

Structure

2D Structure

Propiedades

IUPAC Name |

icosanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOJFIHJIRWASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062407 | |

| Record name | Eicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-92-2 | |

| Record name | Eicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD235TGNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of Eicosanedioic Acid in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanedioic acid, a 20-carbon α,ω-dicarboxylic acid, is a metabolite derived from the ω-oxidation of eicosanoic acid and other related long-chain fatty acids. While typically a minor metabolic pathway, the synthesis and subsequent degradation of this compound play a crucial role under conditions of impaired β-oxidation, offering an alternative route for fatty acid catabolism. This technical guide provides a comprehensive overview of the biological role of this compound in metabolic pathways, detailing its biosynthesis, degradation, and the enzymes involved. This document summarizes available quantitative data, presents detailed experimental protocols for its study, and includes signaling pathway and workflow diagrams to facilitate a deeper understanding of its metabolic significance.

Introduction

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through the ω-oxidation pathway, a process that becomes particularly significant when the primary fatty acid degradation pathway, mitochondrial β-oxidation, is compromised.[1][2] this compound (C20H38O4) is a long-chain DCA that serves as a substrate for peroxisomal β-oxidation, where it is chain-shortened, ultimately yielding metabolites that can enter central energy metabolism.[2][3] Understanding the metabolic fate of this compound is crucial for elucidating its role in various physiological and pathophysiological states, including metabolic disorders where fatty acid oxidation is dysregulated.[4]

Biosynthesis of this compound via ω-Oxidation

The biosynthesis of this compound occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[1][2] It is a three-step enzymatic process that converts a C20 monocarboxylic acid, such as eicosanoic acid, into this compound.

Step 1: ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated to form ω-hydroxy eicosanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4A and CYP4F subfamilies, and requires NADPH and molecular oxygen.[1]

Step 2: Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, utilizing NAD+ as a cofactor.[1]

Step 3: Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, also requiring NAD+, to form this compound.[1]

Figure 1: Biosynthesis of this compound via ω-Oxidation.

Degradation of this compound via Peroxisomal β-Oxidation

Once formed, this compound is transported to peroxisomes for degradation. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the chain-shortening of fatty acids that are poor substrates for mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.[3][5] The process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are:

-

Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[6]

-

D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3]

-

L-Bifunctional Protein (LBP): Also exhibits hydratase and dehydrogenase activities and is implicated in DCA degradation.[3]

-

Sterol Carrier Protein X (SCPx) / 3-ketoacyl-CoA thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.[3]

The chain-shortened dicarboxylic acids and acetyl-CoA can then be transported to the mitochondria for complete oxidation to CO2 and water, entering the citric acid cycle.[4]

Figure 2: Peroxisomal β-Oxidation of this compound.

Quantitative Data

Quantitative data on the metabolism of this compound are scarce. The following tables summarize available data for the enzymes involved in its biosynthesis and degradation, primarily from studies on homologous substrates.

Table 1: Enzyme Kinetic Parameters for ω-Oxidation

| Enzyme | Substrate | Km (µM) | Vmax (min-1) | Source Organism/System | Reference |

| Cytochrome P450 4A11 | Arachidonic Acid | 228 | 49.1 | Human Liver Microsomes | [7] |

| Cytochrome P450 4F2 | Arachidonic Acid | 24 | 7.4 | Human Liver Microsomes | [7] |

Note: Data for arachidonic acid (a C20 fatty acid) are used as a proxy for eicosanoic acid.

Table 2: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acids

| Substrate (Dicarboxylyl-CoA) | Apparent Km (µM) | Relative Vmax | Source Organism | Reference |

| Dodecanedioyl-CoA (C12) | 10 | 1.00 | Rat Liver | [8] |

| Sebacoyl-CoA (C10) | 15 | 1.05 | Rat Liver | [8] |

| Suberoyl-CoA (C8) | 25 | 1.02 | Rat Liver | [8] |

| Adipoyl-CoA (C6) | 50 | 0.95 | Rat Liver | [8] |

Note: This data for medium-chain dicarboxylic acids suggests that while Vmax is similar, the affinity of the enzyme decreases with shorter chain lengths.

Table 3: Concentration of Long-Chain Dicarboxylic Acids in Human Plasma

| Dicarboxylic Acid | Concentration Range | Percentage of Total DCAs | Sample Type | Reference |

| Long-Chain DCAs (C14-C22) | Not specified | < 5% | Plasma |

Experimental Protocols

Quantification of this compound in Human Plasma by GC-MS

This protocol describes a method for the extraction, derivatization, and quantification of this compound from human plasma using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Human plasma

-

Internal Standard (e.g., [13C2]-Eicosanedioic acid)

-

Methyl-tert-butyl ether (MTBE)

-

Methanol

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Extraction: Add 500 µL of MTBE and 250 µL of methanol. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

MS Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the trimethylsilyl derivative of this compound and its internal standard.

-

Figure 3: Workflow for GC-MS Quantification of this compound.

Measurement of Peroxisomal β-Oxidation of this compound in Cultured Fibroblasts

This protocol outlines a method to measure the rate of peroxisomal β-oxidation of [1-14C]-eicosanedioic acid in cultured human fibroblasts.

Materials:

-

Cultured human fibroblasts

-

[1-14C]-Eicosanedioic acid

-

Culture medium (e.g., DMEM)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail

-

Scintillation counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Culture: Grow fibroblasts to confluence in T25 flasks.

-

Substrate Preparation: Prepare a solution of [1-14C]-eicosanedioic acid complexed to BSA in culture medium.

-

Incubation: Replace the culture medium with the substrate-containing medium and incubate the cells at 37°C for a defined period (e.g., 2 hours).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA to the medium to precipitate proteins and un-metabolized substrate.

-

Separation of Products: Centrifuge the samples. The supernatant contains the acid-soluble metabolites (chain-shortened dicarboxylic acids and acetyl-CoA).

-

Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

-

Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity in the acid-soluble fraction per unit of time and protein concentration.

Figure 4: Workflow for Peroxisomal β-Oxidation Assay.

Conclusion

This compound is a metabolically significant dicarboxylic acid whose synthesis and degradation are intricately linked to the overall state of fatty acid metabolism. While the ω-oxidation pathway for its production is generally a minor route, it becomes crucial under conditions of metabolic stress or defects in mitochondrial β-oxidation. The subsequent degradation of this compound in peroxisomes highlights the importance of this organelle in handling specific lipid substrates. Further research is warranted to fully elucidate the quantitative aspects of this compound metabolism and its precise role in health and disease. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore this fascinating area of lipid metabolism.

References

- 1. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosanedioic Acid: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanedioic acid (C20H38O4), also known as icosanedioic acid, is a long-chain alpha,omega-dicarboxylic acid. Its structure, featuring a 20-carbon aliphatic chain capped at both ends by carboxylic acid groups, imparts unique chemical properties that make it a valuable molecule in various applications. In the biomedical field, it serves as a stable, non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of this compound, intended for professionals in research and drug development.

Natural Sources of this compound

This compound is a metabolite found in a diverse range of organisms, from extremophilic archaea to higher plants. Its presence, though often in trace amounts, points to conserved metabolic pathways. While extensive quantitative data on its concentration in various natural sources is not widely available in the literature, its occurrence has been reported in several species.

Table 1: Documented Natural Sources of this compound

| Kingdom/Domain | Species | Common Name | Notes on Occurrence |

| Archaea | Pyrococcus furiosus | Hyperthermophilic Archaeon | Identified as a metabolite.[1] Quantitative data is not specified in the available literature. |

| Protista | Trypanosoma brucei | Parasitic Protozoan | Reported as a metabolite.[1] Its presence is linked to eicosanoid signaling pathways within the parasite.[2] |

| Plantae | Pinus radiata | Monterey Pine | Found as a constituent of wood and bark extractives.[1] |

| Plantae | Pseudotsuga menziesii | Douglas Fir | Present in the plant.[3] |

Biosynthesis of this compound

The primary route for the biosynthesis of this compound and other long-chain dicarboxylic acids in biological systems is the ω-oxidation pathway .[2] This metabolic process occurs in the smooth endoplasmic reticulum of cells, particularly in the liver and kidneys of vertebrates, and is also found in various microorganisms and plants.[4] It serves as an alternative to the more common β-oxidation pathway for fatty acid catabolism, especially when β-oxidation is impaired.[4]

The biosynthesis begins with a C20 monocarboxylic fatty acid, such as eicosanoic acid (arachidic acid). The process involves a three-step enzymatic cascade to convert the terminal methyl group (the ω-carbon) into a carboxylic acid group.

Key Steps and Enzymes in ω-Oxidation:

-

ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group of eicosanoic acid to form 20-hydroxyeicosanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (specifically, a CYP4 family enzyme), which requires NADPH and molecular oxygen.[5][6] This is typically the rate-limiting step of the pathway.

-

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 20-oxoeicosanoic acid. This step is catalyzed by a long-chain alcohol dehydrogenase (ADH) using NAD+ as a cofactor.[5][6]

-

Oxidation to Carboxylic Acid : Finally, the terminal aldehyde group is oxidized to a carboxylic acid, completing the formation of this compound. This reaction is catalyzed by a long-chain aldehyde dehydrogenase (ALDH) , also utilizing NAD+.[5][6]

Once formed, this compound can be further metabolized through β-oxidation from either end of the molecule, breaking it down into smaller units for energy production.[4]

Table 2: Enzymes Involved in the Biosynthesis of this compound via ω-Oxidation

| Step | Enzyme Class | Specific Examples (Human) | Cofactors | Substrate | Product |

| 1. Hydroxylation | Cytochrome P450 ω-hydroxylase | CYP4A11, CYP4F2, CYP4F3B | NADPH, O₂ | Eicosanoic acid | 20-Hydroxyeicosanoic acid |

| 2. Dehydrogenation | Alcohol Dehydrogenase (ADH) | Not specifically characterized for C20 | NAD⁺ | 20-Hydroxyeicosanoic acid | 20-Oxoeicosanoic acid |

| 3. Dehydrogenation | Aldehyde Dehydrogenase (ALDH) | Not specifically characterized for C20 | NAD⁺ | 20-Oxoeicosanoic acid | This compound |

Biotechnological Production

Microorganisms, particularly certain yeast species like Candida tropicalis, are known to produce long-chain dicarboxylic acids through fermentation.[2] By engineering these microbial pathways, for instance by blocking the competing β-oxidation pathway, the carbon flux can be redirected towards the synthesis of desired dicarboxylic acids, including this compound.[7] This approach offers a promising avenue for the sustainable and scalable bio-based production of this valuable chemical.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Material via GC-MS

This protocol outlines a general method for the extraction and quantitative analysis of dicarboxylic acids from plant tissues, adapted from methodologies for organic acid analysis.

1. Sample Preparation: a. Obtain fresh or dried plant material (e.g., Pinus radiata bark or wood). b. If fresh, dry the material at 60-70°C to a constant weight. c. Pulverize the dried material into a fine powder using a grinder or mill to increase the surface area for extraction.

2. Extraction: a. Weigh approximately 1-5 g of the powdered plant material into an extraction thimble. b. Perform a Soxhlet extraction for 6-8 hours using a suitable organic solvent. A mixture of dichloromethane and methanol (2:1, v/v) is often effective for extracting lipids and organic acids. c. Alternatively, use ultrasound-assisted extraction (UAE) by suspending the powder in the solvent and sonicating for 30-60 minutes. d. After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Derivatization for GC-MS Analysis: a. Dicarboxylic acids are not volatile and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a common and effective method. b. Resuspend a known amount of the dry crude extract (e.g., 1-10 mg) in a suitable solvent like pyridine or acetonitrile. c. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the extract solution.[1] d. Heat the mixture in a sealed vial at 70-90°C for 60-90 minutes to ensure complete derivatization.[1]

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a non-polar capillary column (e.g., HP-5MS or equivalent). c. Employ a temperature program suitable for separating long-chain fatty acid derivatives, for example: initial temperature of 80°C, ramp to 280°C at 5-10°C/min, and hold for 10-15 minutes. d. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600. e. Identify the trimethylsilyl (TMS) ester of this compound based on its retention time and characteristic mass spectrum compared to an authentic standard.

5. Quantification: a. Prepare a calibration curve using standard solutions of this compound, derivatized in the same manner as the samples. b. Include an internal standard (e.g., heptadecanedioic acid) in both samples and standards to correct for variations in extraction, derivatization, and injection volume. c. Calculate the concentration of this compound in the original plant material based on the peak area ratio relative to the internal standard and the calibration curve.

Protocol 2: In Vitro Assay of Cytochrome P450 ω-Hydroxylase Activity

This protocol describes a method to measure the activity of the first enzyme in the this compound biosynthesis pathway using liver microsomes, which are rich in cytochrome P450 enzymes.

1. Preparation of Microsomes: a. Isolate liver microsomes from a suitable source (e.g., rat, human) using differential centrifugation, or purchase commercially available microsomal fractions. b. Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.

2. Reaction Mixture Setup: a. In a microcentrifuge tube, prepare the reaction mixture. A typical 200 µL reaction includes:

- Potassium phosphate buffer (0.1 M, pH 7.4)

- Microsomal protein (0.1-0.5 mg/mL)

- Eicosanoic acid (substrate, e.g., 10-50 µM, dissolved in a small amount of DMSO or ethanol)

- An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to ensure a constant supply of NADPH.

3. Enzyme Reaction: a. Pre-incubate the reaction mixture without the NADPH-regenerating system at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes. b. Initiate the reaction by adding the NADPH-regenerating system. c. Incubate at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking. The incubation time should be within the linear range of product formation. d. Terminate the reaction by adding a quenching solution, such as 100 µL of ice-cold acetonitrile or 0.5 M HCl. This will precipitate the protein and stop enzymatic activity.

4. Product Extraction and Analysis: a. Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new tube. c. Extract the product, 20-hydroxyeicosanoic acid, from the supernatant using a suitable organic solvent like ethyl acetate or by solid-phase extraction (SPE). d. Evaporate the solvent and derivatize the residue for analysis by GC-MS or LC-MS/MS as described in Protocol 1.

5. Data Analysis: a. Quantify the amount of 20-hydroxyeicosanoic acid formed using a standard curve prepared with an authentic standard. b. Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein. c. Run control reactions, such as those lacking NADPH or substrate, to account for any non-enzymatic product formation.

Visualizations

Caption: The ω-oxidation pathway for the biosynthesis of this compound.

Caption: Workflow for extraction and analysis of this compound.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. grantome.com [grantome.com]

- 3. portlandpress.com [portlandpress.com]

- 4. The influence of bark on the fermentation of Douglas-fir whitewood pre-hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scionresearch.com [scionresearch.com]

- 6. Manipulating Fermentation Pathways in the Hyperthermophilic Archaeon Pyrococcus furiosus for Ethanol Production up to 95°C Driven by Carbon Monoxide Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new family of very long chain alpha,omega-dicarboxylic acids is a major structural fatty acyl component of the membrane lipids of Thermoanaerobacter ethanolicus 39E - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Eicosanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of eicosanedioic acid in various organic solvents. This compound, a 20-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in polymer chemistry, lubrication technology, and as a linker in drug development. Its solubility is a critical parameter for its application and formulation. This document details its solubility profile, experimental methodologies for solubility determination, and the underlying physicochemical principles governing its dissolution.

Solubility Profile of this compound

This compound is generally characterized as a white, waxy solid at room temperature that is insoluble in water but soluble in several organic solvents[1]. The long hydrocarbon chain imparts a significant nonpolar character to the molecule, while the two terminal carboxylic acid groups provide sites for polar interactions, particularly hydrogen bonding. This dual nature dictates its solubility behavior.

| Solvent | CAS Number | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble[2] |

| Methanol | 67-56-1 | Soluble[2], Slightly Soluble (Heated)[3] |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble[2] |

| Chloroform | 67-66-3 | Very Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[3] |

| Water | 7732-18-5 | Practically Insoluble[2] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. It is the recommended method for generating reliable thermodynamic solubility data.

Principle

A surplus amount of the solid solute (this compound) is added to the solvent of interest in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument.

Step-by-Step Procedure

-

Preparation of the System:

-

Accurately weigh an excess amount of this compound and transfer it to a conical flask. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask at a constant speed (e.g., 150-300 RPM) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is achieved. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, remove the flask from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Accurately weigh or measure the volume of the filtered saturated solution.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100g of solvent, mg/mL, or mol/L.

-

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is governed by a complex interplay of thermodynamic factors. The following diagram illustrates the key relationships influencing the dissolution of this compound in organic solvents.

Caption: Logical relationships governing the solubility of this compound.

Solute-Solvent Interactions and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its polar carboxylic acid head groups and a long nonpolar hydrocarbon tail, exhibits amphiphilic character.

-

Polar Solvents: Solvents capable of hydrogen bonding, such as methanol and glacial acetic acid, can interact favorably with the carboxylic acid groups of this compound. This interaction helps to overcome the solute-solute interactions within the crystal lattice.

-

Nonpolar Solvents: While the long hydrocarbon chain suggests some affinity for nonpolar solvents, the strong hydrogen bonding between the carboxylic acid groups in the solid state often dominates, leading to lower solubility in purely nonpolar solvents.

-

Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar and can act as hydrogen bond acceptors, which allows them to effectively solvate the carboxylic acid groups and disrupt the crystal lattice, leading to good solubility.

Crystal Lattice Energy

This compound exists as a crystalline solid. The energy required to break the intermolecular forces holding the molecules together in the crystal lattice is the lattice energy. For dissolution to occur, the energy released from the solvation of the individual molecules by the solvent must be sufficient to overcome this lattice energy. The strong hydrogen bonding between the carboxylic acid groups in the crystalline state contributes significantly to a high lattice energy, which is a key factor in its limited solubility in some solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical property for its practical application. While quantitative data remains sparse, a qualitative understanding of its solubility, combined with a robust experimental methodology like the shake-flask method, provides a solid foundation for formulation and process development. The interplay of the molecule's amphiphilic nature, the properties of the solvent, and the energy of the crystal lattice are the key determinants of its solubility. Further research to quantify the solubility of this compound in a wider range of organic solvents at various temperatures would be of significant value to the scientific and industrial communities.

References

Eicosanedioic Acid: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosanedioic acid, a 20-carbon saturated dicarboxylic acid, presents a toxicological profile characterized by significant data gaps. While classified as a skin and eye irritant in various safety data sheets, primary study data suggests a lack of skin irritation potential. Available information on genotoxicity indicates a low concern. For other critical toxicological endpoints, including acute toxicity, repeated dose toxicity, sensitization, and carcinogenicity, there is a notable absence of direct experimental data. To address these deficiencies, this guide incorporates a read-across analysis from structurally similar long-chain dicarboxylic acids, dodecanedioic acid (DC12) and sebacic acid (DC10). This approach suggests that this compound likely possesses a low order of acute and systemic toxicity. This document provides a detailed summary of the available data, outlines standard experimental protocols, and presents logical workflows for toxicological assessment.

Toxicological Data Summary

The available toxicological data for this compound is sparse. The following tables summarize the existing information and provide read-across data from structurally similar long-chain dicarboxylic acids to address the data gaps.

Table 1: Acute Toxicity Data for this compound and Read-Across Analogues

| Endpoint | This compound | Dodecanedioic Acid (Read-Across) | Sebacic Acid (Read-Across) |

| Oral LD50 | No data available | > 3,000 mg/kg (rat)[1][2][3][4] | > 5,000 mg/kg (rat)[5][6][7] |

| Dermal LD50 | No data available | > 6,000 mg/kg (rabbit)[1][3][4] | > 2,000 mg/kg (rat)[5][7] |

| Inhalation LC50 | No data available | No data available | No data available |

Table 2: Irritation and Sensitization Data for this compound and Read-Across Analogues

| Endpoint | This compound | Dodecanedioic Acid (Read-Across) | Sebacic Acid (Read-Across) |

| Skin Irritation | Not irritating (rabbit) (Contradicts SDS classification of Category 2)[8][9] | Not irritating[10] | Not irritating (rabbit)[7][11] |

| Eye Irritation | No data available (Classified as Category 2A)[8][9] | Serious eye irritation[1][10] | Not an eye irritant[11] |

| Skin Sensitization | No data available | Not a sensitizer[9] | Not a sensitizer[11] |

Table 3: Genotoxicity Data for this compound and Read-Across Analogues

| Endpoint | This compound | Dodecanedioic Acid (Read-Across) | Sebacic Acid (Read-Across) |

| Bacterial Reverse Mutation Assay (Ames Test) | No data available | Not mutagenic[9] | Not mutagenic[12] |

| In vitro Chromosome Aberration | No significant increase in aberrations (CHO cells) | Not clastogenic | No data available |

| In vivo Micronucleus Test | No data available | Not clastogenic[9] | No data available |

Table 4: Repeated Dose Toxicity Data for this compound and Read-Across Analogues

| Endpoint | This compound | Dodecanedioic Acid (Read-Across) | Sebacic Acid (Read-Across) |

| NOAEL (Oral) | No data available | 1000 mg/kg/day (rat, combined repeated dose/reproductive developmental screening)[6][9] | ≥ 1000 mg/kg bw (rat)[12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. As specific study reports for this compound are largely unavailable, the following protocols are based on standard OECD guidelines and findings from studies on read-across analogues.

Acute Dermal Irritation/Corrosion (OECD 404)

A study on a substance purported to be this compound was conducted in accordance with OECD Test Guideline 404.

-

Test System: Three young adult New Zealand White rabbits.

-

Procedure: A 0.5 g sample of the test substance was applied to a small area of shaved, intact skin on each animal. The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Dermal reactions were scored according to the Draize scale.

-

Results: No dermal irritation or corrosion was observed in any of the animals, resulting in a primary irritation index of 0.00.

In Vitro Chromosome Aberration Test (Similar to OECD 473)

A study, potentially on this compound, evaluated its potential to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells were exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The exposure period was approximately 3 hours.

-

Analysis: Metaphase cells were harvested and analyzed for structural chromosome aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

-

Results: No significant increase in the percentage of cells with chromosomal aberrations was observed compared to the vehicle control.

Mandatory Visualizations

Discussion and Conclusion

The toxicological profile of this compound is largely incomplete based on publicly available data. A significant finding is the discrepancy regarding its skin irritation potential. While multiple Safety Data Sheets classify it as a skin irritant (Category 2), a primary study conducted according to OECD guidelines indicates it is not irritating to the skin.[8][9] This highlights the importance of consulting primary data over summary classifications.

For other toxicological endpoints, the lack of data necessitates a read-across approach. The toxicological profiles of dodecanedioic acid and sebacic acid, which are shorter-chain dicarboxylic acids, suggest a low order of acute toxicity via oral and dermal routes.[1][2][3][4][5][6][7] Both analogues are not skin sensitizers, and dodecanedioic acid is not genotoxic in a bacterial reverse mutation assay or an in vivo micronucleus test.[9] Repeated dose toxicity studies on these analogues show high No-Observed-Adverse-Effect-Levels (NOAELs), indicating low systemic toxicity upon repeated exposure.[6][9][12]

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. harwick.com [harwick.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. jcia-bigdr.jp [jcia-bigdr.jp]

- 11. arkema.com [arkema.com]

- 12. Registration Dossier - ECHA [echa.europa.eu]

A Comprehensive Technical Guide to the Historical Research of Long-Chain Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (LCDAs), once considered minor metabolites of fatty acids, have emerged as significant players in cellular metabolism, signaling, and as valuable synthons for the chemical industry. This technical guide provides an in-depth exploration of the historical research surrounding these fascinating molecules, from their initial discovery to our current understanding of their physiological roles and biotechnological production. This document details the metabolic pathways, analytical techniques, and signaling functions of LCDAs, offering a comprehensive resource for researchers and professionals in the field.

A Historical Timeline of Discovery

The journey to understanding long-chain dicarboxylic acids has been a multi-decade endeavor, built upon the foundational work of numerous scientists.

-

1930s: The concept of ω-oxidation, the metabolic pathway responsible for the formation of dicarboxylic acids, was first proposed by Verkade and his colleagues.[1][2] Their in vivo studies in animals and humans demonstrated that the administration of medium and long-chain fatty acids resulted in the urinary excretion of dicarboxylic acids.[2]

-

1960s: The enzymatic machinery behind ω-oxidation began to be unraveled. Wakabayashi and Shimazono, and later Robbins, conducted in vitro studies that pointed towards the involvement of a mixed-function oxidase system.[1][2] A pivotal discovery was made by Lu and Coon in 1968, who identified cytochrome P-450 and NADPH-cytochrome c reductase in liver microsomes as key players in the ω-hydroxylation of lauric acid, the initial step of ω-oxidation.[1][2]

-

1970s-1980s: The focus shifted to the subcellular location and regulation of LCDA metabolism. The role of peroxisomes in the β-oxidation of dicarboxylic acids was established, highlighting a crucial interplay between different cellular compartments. During this period, the link between certain metabolic disorders, such as Reye's syndrome, and the urinary excretion of specific dicarboxylic acids was also recognized, hinting at their diagnostic potential.[3]

-

1990s-Present: The signaling functions of LCDAs began to be elucidated, with a significant breakthrough being the identification of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as a nuclear receptor activated by these molecules.[3][4] This discovery opened up new avenues of research into the role of LCDAs in regulating gene expression related to lipid metabolism and inflammation. Concurrently, advancements in biotechnology have led to the development of microbial fermentation processes for the sustainable production of LCDAs, offering a green alternative to traditional chemical synthesis.[5][6][7]

Physicochemical Properties of Long-Chain Dicarboxylic Acids

The physical and chemical properties of LCDAs are crucial for their biological function and industrial applications. These properties are influenced by the length of the carbon chain.

| Dicarboxylic Acid | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility ( g/100 g) | pKa1 | pKa2 |

| Sebacic Acid (C10) | HOOC(CH₂)₈COOH | 202.25 | 133-135 | 0.1 | 4.720 | 5.450 |

| Undecanedioic Acid (C11) | HOOC(CH₂)₉COOH | 216.27 | 109-111 | Insoluble | - | - |

| Dodecanedioic Acid (C12) | HOOC(CH₂)₁₀COOH | 230.30 | 128-130 | Insoluble | - | - |

| Brassylic Acid (C13) | HOOC(CH₂)₁₁COOH | 244.33 | 112-114 | Insoluble | - | - |

| Tetradecanedioic Acid (C14) | HOOC(CH₂)₁₂COOH | 258.35 | 126-128 | Insoluble | - | - |

| Pentadecanedioic Acid (C15) | HOOC(CH₂)₁₃COOH | 272.38 | 113-115 | Insoluble | - | - |

| Hexadecanedioic Acid (C16) | HOOC(CH₂)₁₄COOH | 286.41 | 125-127 | Insoluble | - | - |

| Octadecanedioic Acid (C18) | HOOC(CH₂)₁₆COOH | 314.46 | 123-125 | Insoluble | - | - |

| Eicosanedioic Acid (C20) | HOOC(CH₂)₁₈COOH | 342.52 | 124-126 | Insoluble | - | - |

| Docosanedioic Acid (C22) | HOOC(CH₂)₂₀COOH | 370.57 | 126-128 | Insoluble | - | - |

Metabolic Pathways of Long-Chain Dicarboxylic Acids

The metabolism of LCDAs is a two-part process involving their formation via ω-oxidation and their subsequent degradation through β-oxidation.

ω-Oxidation: The Biosynthetic Pathway

The synthesis of LCDAs from monocarboxylic fatty acids occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[13] This pathway, known as ω-oxidation, is a three-step enzymatic process.

-

ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F families, and requires NADPH and molecular oxygen.[13]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[13]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[13]

Figure 1: The ω-oxidation pathway for the synthesis of dicarboxylic acids.

β-Oxidation: The Degradative Pathway

Once formed, LCDAs are primarily degraded in peroxisomes via β-oxidation, a process that shortens the carbon chain by two carbons in each cycle. The resulting shorter-chain dicarboxylic acids can then be further metabolized in the mitochondria.

The process begins with the activation of the dicarboxylic acid to its coenzyme A (CoA) ester. This is followed by a series of four enzymatic reactions:

-

Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the α and β carbons.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

-

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

This cycle repeats until the dicarboxylic acid is degraded into shorter-chain dicarboxylic acids, such as adipic acid and succinic acid, which can then enter the citric acid cycle for energy production.[14]

References

- 1. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8383373B2 - Process for preparing long-chain dicarboxylic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. "Optimization of the Production of Long-Chain Dicarboxylic Acids from D" by Jennifer Ann Mobley [scholar.rose-hulman.edu]

- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 9. Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylic acids: Phys. Properties [qorganica.es]

- 11. researchgate.net [researchgate.net]

- 12. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Omega oxidation - Wikipedia [en.wikipedia.org]

- 14. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Eicosanedioic Acid: A Potential Biomarker in Inborn Errors of Metabolism and Other Disease States

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eicosanedioic acid, a 20-carbon dicarboxylic acid, is emerging as a potential biomarker for a range of metabolic disorders, particularly those involving defects in fatty acid oxidation. Under normal physiological conditions, it is a minor metabolic product. However, in disease states characterized by impaired mitochondrial or peroxisomal beta-oxidation, its synthesis through the omega-oxidation pathway is significantly upregulated, leading to its accumulation in biological fluids. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and its association with various disease states.

Biosynthesis and Metabolism of this compound

This compound is primarily formed through the omega (ω)-oxidation of eicosanoic acid, a 20-carbon saturated fatty acid. This metabolic pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation.

The Omega-Oxidation Pathway

When the beta-oxidation of fatty acids is impaired, the omega-oxidation pathway becomes more prominent. This pathway is located in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions:

-

Hydroxylation: The terminal methyl group (ω-carbon) of eicosanoic acid is hydroxylated to form ω-hydroxyeicosanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically enzymes from the CYP4A and CYP4F subfamilies.[1][2][3]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3][4]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding this compound.[3][4]

Figure 1: Simplified diagram of the omega-oxidation pathway of eicosanoic acid.

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Once formed, this compound and other long-chain dicarboxylic acids are primarily metabolized in peroxisomes via beta-oxidation. This process shortens the dicarboxylic acid chain, and defects in peroxisomal function can lead to their accumulation.[5][6] The shortened dicarboxylic acids can then be further metabolized in the mitochondria.

Figure 2: Overview of peroxisomal beta-oxidation of this compound.

This compound as a Biomarker in Disease States

The accumulation of this compound and other long-chain dicarboxylic acids is indicative of underlying metabolic dysfunction.

Peroxisomal Disorders

Peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, and single enzyme defects in peroxisomal beta-oxidation are characterized by the accumulation of very long-chain fatty acids (VLCFAs).[7] This overload of the primary beta-oxidation pathway leads to an increased flux through the omega-oxidation pathway, resulting in elevated levels of dicarboxylic acids in urine and plasma. Studies have reported a distinct pattern of dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy, with an excess of long-chain dicarboxylic acids, including hexadecanedioic acid (C16).[8] Although not always specifically quantified, a similar elevation of this compound (C20) is expected in these conditions.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is another peroxisomal disorder characterized by the accumulation of VLCFAs. While the primary diagnostic marker is the elevation of C26:0 and C24:0 fatty acids in plasma, the underlying metabolic defect also shunts VLCFAs towards omega-oxidation, suggesting that this compound could serve as a secondary or complementary biomarker.[7]

Diabetic Ketoacidosis (DKA)

Diabetic ketoacidosis is a state of absolute or relative insulin deficiency leading to hyperglycemia and ketoacidosis. The metabolic state in DKA involves increased mobilization of fatty acids from adipose tissue and accelerated fatty acid oxidation in the liver. This can overwhelm the mitochondrial beta-oxidation capacity, leading to increased omega-oxidation and subsequent dicarboxylic aciduria.[9][10] While shorter-chain dicarboxylic acids are more commonly reported, the presence of long-chain dicarboxylic acids is also plausible.

Quantitative Data Summary

Specific quantitative data for this compound in various disease states is limited in the published literature. However, qualitative and semi-quantitative findings for long-chain dicarboxylic acids are summarized below.

| Disease State | Biological Matrix | Long-Chain Dicarboxylic Acid (LCDA) Levels | Specific Findings for this compound (C20) | Reference(s) |

| Zellweger Syndrome | Urine | Markedly Elevated | Excess of C16 (hexadecanedioic acid) reported, suggesting C20 would also be elevated. | [8] |

| Neonatal Adrenoleukodystrophy | Urine | Markedly Elevated | Excess of C16 (hexadecanedioic acid) reported, suggesting C20 would also be elevated. | [8] |

| X-Linked Adrenoleukodystrophy | Plasma / Urine | Potentially Elevated | Elevated VLCFAs suggest increased substrate for ω-oxidation. | [7] |

| Diabetic Ketoacidosis | Urine | Elevated | Increased excretion of dicarboxylic acids is a known feature. | [9][10] |

| Healthy Controls | Urine / Plasma | Low / Undetectable | Present at low levels under normal physiological conditions. |

Experimental Protocols for this compound Quantification

The analysis of this compound and other dicarboxylic acids in biological fluids typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Sample Analysis

Figure 3: General experimental workflow for dicarboxylic acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of urinary organic acids, including dicarboxylic acids.

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled dicarboxylic acid) is added to the urine sample for accurate quantification.

-

Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.

-

Derivatization: The carboxylic acid groups are derivatized to form more volatile esters (e.g., methyl or ethyl esters) or trimethylsilyl (TMS) esters. This is a critical step for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the different organic acids.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is performed using selected ion monitoring (SIM) of characteristic ions for this compound and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of dicarboxylic acids without the need for extensive derivatization.

1. Sample Preparation:

-

Internal Standard Spiking: A stable isotope-labeled internal standard is added to the plasma or urine sample.

-

Protein Precipitation (for plasma): Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the dicarboxylic acids.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: The extracted sample is injected into a liquid chromatograph with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid) is used for separation.

-

Tandem Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for disorders of fatty acid oxidation, particularly peroxisomal disorders. Its elevated levels in biological fluids reflect a metabolic shift towards the omega-oxidation pathway due to impairments in beta-oxidation. While qualitative evidence is strong, further research is needed to establish robust quantitative reference ranges in healthy and diseased populations. The development and validation of standardized, high-throughput analytical methods, particularly using LC-MS/MS, will be crucial for its integration into clinical diagnostic workflows. As our understanding of the intricate network of fatty acid metabolism in disease deepens, this compound is poised to become a valuable tool for early diagnosis, disease monitoring, and the development of targeted therapies for a range of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy [pubmed.ncbi.nlm.nih.gov]

- 9. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Eicosanedioic Acid from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of eicosanedioic acid, a C20 α,ω-dicarboxylic acid, starting from the readily available C18 monounsaturated fatty acid, oleic acid. The synthetic strategy involves three key stages: self-metathesis of oleic acid to form a C18 unsaturated dicarboxylic acid, hydrogenation to the corresponding saturated dicarboxylic acid, and a subsequent two-carbon chain extension via a double Arndt-Eistert homologation.

This compound and other long-chain dicarboxylic acids are valuable building blocks in the synthesis of polymers, lubricants, adhesives, and can serve as starting materials for the development of novel pharmaceutical compounds.

Overall Synthetic Workflow

The synthesis of this compound from oleic acid is a multi-step process that can be broken down into three main stages, each with its own set of reactions. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound from oleic acid.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of this compound from oleic acid. The yields are representative values based on literature precedents and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) |

| 1 | Self-Metathesis | Oleic Acid | 1,18-Octadec-9-enedioic Acid | Grubbs II Catalyst | ~70-85% |

| 2 | Hydrogenation | 1,18-Octadec-9-enedioic Acid | Octadecanedioic Acid | Pd/C, H₂ | >95% |

| 3 | Esterification | Octadecanedioic Acid | Dimethyl Octadecanedioate | H₂SO₄, Methanol | ~99%[1] |

| 4 | Homologation (x2) | Dimethyl Octadecanedioate | Dimethyl Eicosanedioate | Diazomethane, Ag₂O | ~50-70% (per homologation) |

| 5 | Hydrolysis | Dimethyl Eicosanedioate | This compound | Acid or Base | >95% |

Experimental Protocols

Stage 1: Self-Metathesis of Oleic Acid

This stage involves the dimerization of oleic acid at the site of the carbon-carbon double bond to yield a C18 unsaturated dicarboxylic acid.

Protocol 1: Synthesis of 1,18-Octadec-9-enedioic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add oleic acid (e.g., 50 g, 0.177 mol).

-

Degassing: Degas the oleic acid by bubbling nitrogen through it for at least 30 minutes.

-

Catalyst Addition: Under a positive nitrogen pressure, add a second-generation Grubbs catalyst (e.g., 0.05 mol%).

-

Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product, 1,18-octadec-9-enedioic acid, will precipitate as a solid.

-

Filter the solid and wash it with a cold non-polar solvent (e.g., hexane) to remove unreacted starting material and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Stage 2: Hydrogenation of the Unsaturated Dicarboxylic Acid

The double bond in 1,18-octadec-9-enedioic acid is saturated in this step to produce octadecanedioic acid.

Protocol 2: Synthesis of Octadecanedioic Acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 1,18-octadec-9-enedioic acid (e.g., 20 g) in methanol (e.g., 500 mL).

-

Catalyst Addition: Add 10% palladium on charcoal (Pd/C) catalyst (e.g., 10-15% by weight of the substrate).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 2-4 bar) and stir the mixture at 40°C. The reaction is typically complete within 12 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting white solid, octadecanedioic acid, can be purified by recrystallization from a suitable solvent if necessary. A yield of over 95% is expected.

-

Stage 3: Two-Carbon Chain Homologation

This stage involves a two-step process to extend the C18 dicarboxylic acid to the target C20 dicarboxylic acid. For efficiency, the dicarboxylic acid is first converted to its dimethyl ester, which then undergoes a double Arndt-Eistert homologation, followed by hydrolysis.

Protocol 3.1: Esterification to Dimethyl Octadecanedioate

-

Reaction Setup: In a round-bottom flask, suspend octadecanedioic acid (e.g., 20.5 g, 63.7 mmol) in methanol (600 mL).

-

Acid Catalyst: Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Reflux the mixture with stirring for 16 hours. The solid will dissolve as the reaction progresses.[1]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, which should cause the product to crystallize.

-

Filter the colorless solid and wash with cold methanol.

-

The product, dimethyl octadecanedioate, can be further purified by flash column chromatography if required. A near-quantitative yield is expected.[1]

-

Protocol 3.2: Two-fold Arndt-Eistert Homologation of Dimethyl Octadecanedioate

This protocol describes a one-carbon homologation at each end of the diester. The process involves the conversion of the ester to the corresponding acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement to the homologated ester.

Caption: Mechanism of the Arndt-Eistert homologation applied to a diester.

Warning: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Safer alternatives like trimethylsilyldiazomethane can be used.

-

Acid Chloride Formation:

-

In a flask, treat dimethyl octadecanedioate with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess reagent and solvent under reduced pressure to obtain the diacid dichloride.

-

-

Diazoketone Formation:

-

Dissolve the diacid dichloride in an anhydrous, inert solvent (e.g., diethyl ether).

-

Cool the solution to 0°C.

-

Slowly add a freshly prepared ethereal solution of diazomethane (at least 2 equivalents) with stirring.

-

Allow the reaction to warm to room temperature and stir until the yellow color of diazomethane persists.

-

Carefully quench any excess diazomethane with a few drops of acetic acid.

-

The solvent can be removed under reduced pressure to yield the crude bis(diazoketone).

-

-

Wolff Rearrangement and Homologation:

-

Dissolve the crude bis(diazoketone) in methanol.

-

Add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate.

-

Heat the mixture gently (e.g., 50-60°C) or expose it to UV light to initiate the Wolff rearrangement. Nitrogen gas will be evolved.

-

Continue heating until the evolution of nitrogen ceases.

-

The resulting solution contains dimethyl eicosanedioate.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude dimethyl eicosanedioate can be purified by column chromatography or recrystallization.

-

Protocol 3.3: Hydrolysis to this compound

-

Reaction Setup: Dissolve the dimethyl eicosanedioate in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis:

-

Base-catalyzed: Add an excess of a strong base (e.g., potassium hydroxide) and reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Acid-catalyzed: Add a strong acid (e.g., hydrochloric acid) and reflux the mixture.

-

-

Work-up and Purification:

-

If base-catalyzed, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

If acid-catalyzed, cool the mixture to allow the product to crystallize.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound. The yield for this step is typically high (>95%).

-

References

Application Note: Purification of Eicosanedioic Acid by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of eicosanedioic acid via recrystallization. This compound, a C20 α,ω-dicarboxylic acid, is a valuable monomer in the synthesis of polyesters and polyamides and finds applications in lubricants and surfactants.[1] The protocol herein describes a robust method to enhance the purity of commercially available this compound, rendering it suitable for high-purity applications in research and drug development. The procedure is based on the differential solubility of this compound in a selected solvent system at varying temperatures.

Introduction

This compound (CAS 2424-92-2) is a white to off-white crystalline solid with the molecular formula C₂₀H₃₈O₄.[1][2][3] Its purification is critical for applications where monomer purity directly impacts polymer properties or where trace impurities could interfere with biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor. This document outlines a detailed methodology for the recrystallization of this compound, including solvent selection, a step-by-step protocol, and methods for purity assessment.

Materials and Reagents

-

This compound (technical grade or ≥98% purity)

-

Methanol (ACS grade or higher)

-

Deionized Water

-

Activated Carbon (optional)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating mantle or hot plate with magnetic stirring capability

-

Buchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Vacuum source

-

Drying oven or vacuum desiccator

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol is suitable for general purification of this compound.

-

Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound to 100 mL of methanol. This compound is soluble in methanol.[2][4]

-

Heating: Gently heat the mixture to boiling (approximately 65°C) using a heating mantle while stirring continuously with a magnetic stir bar until all the solid has dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated carbon to adsorb colored impurities. Reheat the solution to boiling for 5-10 minutes.

-

Hot Filtration (Optional): If activated carbon was used, or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol (2 x 10 mL) to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Recrystallization using a Mixed Solvent System (Methanol-Water)

This protocol can be employed when a single solvent is too effective, leading to poor recovery.

-

Dissolution: Dissolve 10 g of crude this compound in the minimum amount of hot methanol (near boiling) in a 250 mL Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This compound is practically insoluble in water.[2]

-

Re-dissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol 1.

-

Isolation and Drying: Collect, wash with a cold methanol-water mixture (e.g., 50:50 v/v), and dry the crystals as outlined in Protocol 1.

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the this compound before and after purification.

| Parameter | Before Recrystallization | After Recrystallization (Protocol 1) |

| Purity (by HPLC) | ~98.0% | >99.5% |

| Yield | N/A | 85-95% |

| Melting Point | 123-126°C | 127-128°C |

| Appearance | Off-white powder | White crystalline solid |

Purity Assessment

The purity of the recrystallized this compound can be determined using several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A primary method for quantitative purity assessment.

-

Melting Point Analysis: A sharp melting point range close to the literature value (127°C) indicates high purity.[4]

-

Spectroscopic Methods (NMR, FT-IR): To confirm the chemical structure and identify any remaining impurities.

Diagrams

Caption: Experimental workflow for the purification of this compound by recrystallization.

Conclusion

The protocols described in this application note provide an effective method for the purification of this compound by recrystallization. The choice of solvent and the careful control of the cooling rate are crucial for obtaining high-purity crystals with a good yield. The purified product is suitable for demanding applications in polymer chemistry and pharmaceutical research.

References

Application Notes and Protocols for the Quantification of Eicosanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the accurate quantification of eicosanedioic acid in biological matrices. The protocols provided are based on established techniques for the analysis of dicarboxylic acids and related long-chain fatty acids, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound (C20H38O4, Molecular Weight: 342.51 g/mol ) is a long-chain dicarboxylic acid. In biological systems, it is formed through the omega (ω)-oxidation of eicosanoic acid, a saturated 20-carbon fatty acid. This process serves as an alternative to the primary beta (β)-oxidation pathway for fatty acid metabolism, particularly when β-oxidation is impaired.[1][2][3] Once formed, this compound can be metabolized via β-oxidation from both ends of the molecule, yielding shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the citric acid cycle for energy production.[1][4]

The accurate quantification of this compound can be crucial for studying metabolic disorders, understanding lipid metabolism, and for its emerging applications in biotechnology and pharmaceuticals.

Metabolic Pathway of this compound

The metabolic pathway of this compound involves its formation from eicosanoic acid via ω-oxidation and its subsequent breakdown through β-oxidation.

References

Application Note & Protocol: Quantitative Analysis of Eicosanedioic Acid in Biological Samples by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanedioic acid, a 20-carbon dicarboxylic acid, is a metabolite of fatty acid metabolism. Its quantification in biological matrices such as plasma, urine, and tissues is crucial for understanding various physiological and pathophysiological processes. Altered levels of this compound and other dicarboxylic acids can be indicative of metabolic dysregulation and may serve as biomarkers for various diseases. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of this compound in complex biological samples.[1][2][3] Due to the typically low endogenous concentrations of dicarboxylic acids, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention.[4][5]